molecular formula C10H13NO2 B3045581 N-[2-(3-Methoxyphenyl)ethyl]formamide CAS No. 110339-54-3

N-[2-(3-Methoxyphenyl)ethyl]formamide

Cat. No. B3045581
M. Wt: 179.22 g/mol
InChI Key: ZTFODYARLDKLAZ-UHFFFAOYSA-N
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Patent
US05231181

Procedure details

A solution of 25 Kg of 3-methoxyphenethylamine, 9 Kg of toluene and 23 Kg of ethyl formate was heated to reflux (62°-76° C.) for 6 hours. The volatile components were removed under vacuum, the residue treated with a further 9 Kg of toluene and the solvent removed under vacuum, leaving 29.6 Kg of N-formyl-3-methoxy-phenethylamine as a pale yellow oil.
Quantity
25 kg
Type
reactant
Reaction Step One
Quantity
23 kg
Type
reactant
Reaction Step One
Quantity
9 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[CH2:6][CH2:7][NH2:8].[CH:12](OCC)=[O:13]>C1(C)C=CC=CC=1>[CH:12]([NH:8][CH2:7][CH2:6][C:5]1[CH:9]=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:13]

Inputs

Step One
Name
Quantity
25 kg
Type
reactant
Smiles
COC=1C=C(CCN)C=CC1
Name
Quantity
23 kg
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
9 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux (62°-76° C.) for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The volatile components were removed under vacuum
ADDITION
Type
ADDITION
Details
the residue treated with a further 9 Kg of toluene
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(=O)NCCC1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 29.6 kg
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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